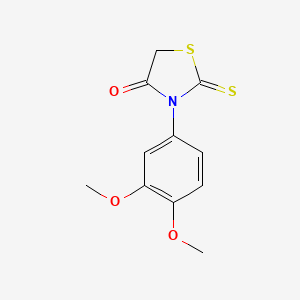

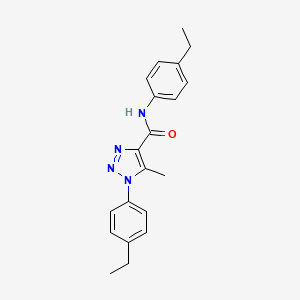

1-((4-methoxy-3-methylphenyl)sulfonyl)-N-methylindoline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-methoxy-3-methylphenyl)sulfonyl)-N-methylindoline-2-carboxamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, leading to a more compact chromatin structure and decreased gene transcription. MS-275 inhibits HDAC activity, leading to increased acetylation of histones and other proteins, and resulting in altered gene expression patterns.

Scientific Research Applications

Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors A Review

This review focuses on novel methods for omeprazole synthesis and the pharmaceutical impurities of proton pump inhibitors, shedding light on the development of these inhibitors. The study provides insights into various pharmaceutical impurities of the anti-ulcer drug omeprazole and the processes involved in its synthesis, emphasizing the formation of sulfone N-oxide due to overoxidation. The synthesized impurities can serve as standard impurities for further studies in various aspects, offering a comprehensive understanding of the novel impurities of omeprazole available as marketed formulations (Saini et al., 2019).

Anti-HIV Properties

Indolylarylsulfones, a fascinating story of highly potent human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors Indolylarylsulfones are recognized as a potent class of human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors. The review dissects the structure-activity relationship studies aiming to enhance the profile of sulfone L-737,126. It emphasizes the significance of specific molecular modifications in improving the potency of these compounds and their potential as drug candidates for AIDS treatment in combination with other antiretroviral agents (Famiglini & Silvestri, 2018).

Organophosphate Exposure Pretreatment

Reversible cholinesterase inhibitors as pretreatment for exposure to organophosphates. A Review This review encapsulates the history and experimental findings related to reversible AChE inhibitors used as a pretreatment for exposure to organophosphorus compounds (OPCs). It highlights the prophylactic efficacy of known AChE inhibitors against a broad range of OPCs, identifying K-27 as a promising broad-spectrum prophylactic agent. The insights suggest a lack of correlation between the IC50 of reversible AChE inhibitors and their protective efficacy, indicating the potential of these inhibitors in mitigating OPC-related hazards (Lorke & Petroianu, 2018).

Cerebral Ischemia and Stroke

Glibenclamide in Cerebral Ischemia and Stroke The paper delves into the role of the sulfonylurea receptor 1–transient receptor potential 4 (Sur1–Trpm4) channel in focal cerebral ischemia. It discusses the molecular mechanism of cytotoxic edema and accidental necrotic cell death, highlighting the therapeutic potential of glibenclamide in various models of stroke and its effects in reducing brain swelling, infarct volume, and mortality. The review also compares clinical outcomes in diabetic patients with stroke, suggesting better outcomes for those managed with sulfonylurea drugs (Simard et al., 2014).

Antioxidant Activity

Analytical Methods Used in Determining Antioxidant Activity A Review

This critical review presents the most important tests used for determining antioxidant activity, discussing their applicability, advantages, and disadvantages. It covers tests based on hydrogen atom transfer, electron transfer, and mixed tests, shedding light on the methods' kinetics, equilibrium states, and spectrophotometry-based assessment. The paper emphasizes the potential of these assays in antioxidant analysis and the determination of the antioxidant capacity of complex samples, advocating for the combined use of chemical and electrochemical methods for a comprehensive understanding of antioxidant processes (Munteanu & Apetrei, 2021).

Sunscreen Sensitivity

Contact and photocontact sensitivity to sunscreens The review summarizes 15 years of experience with sunscreen allergy and photoallergy, providing data from patch and photopatch tests. It outlines the allergic and photoallergic reactions to various UV absorbers, fragrances, preservatives, and emollients, highlighting the importance of continuous revision of the UV absorber photopatch test series. The findings underscore the need for clinicians to consider contact and photocontact allergy in patients with photodermatoses and photo‐aggravated dermatoses (Schauder & Ippen, 1997).

properties

IUPAC Name |

1-(4-methoxy-3-methylphenyl)sulfonyl-N-methyl-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-12-10-14(8-9-17(12)24-3)25(22,23)20-15-7-5-4-6-13(15)11-16(20)18(21)19-2/h4-10,16H,11H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGQCXIVZBTDTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2C(CC3=CC=CC=C32)C(=O)NC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-fluorophenoxy)-1'-[4-(1H-pyrrol-1-yl)benzoyl]-1,4'-bipiperidine](/img/structure/B2627375.png)

![N-butyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2627377.png)

![2,2,2-trifluoroethyl N-[2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-3-ylidene]carbamate](/img/structure/B2627382.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2627390.png)

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2627392.png)

![[6-Methoxy-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B2627393.png)